

Application Notes and Protocols: Org 25935 in the Investigation of Synaptic Plasticity

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Compound of Interest

Compound Name:	Org 25935
CAS No.:	1147011-84-4
Cat. No.:	B1248844

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1] By blocking the reuptake of glycine, **Org 25935** effectively increases the extracellular concentration of this amino acid in the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[2] This modulatory action on NMDA receptor function makes **Org 25935** a valuable pharmacological tool for studying the molecular underpinnings of learning, memory, and various neurological disorders. These application notes provide detailed protocols for utilizing **Org 25935** to investigate its effects on synaptic plasticity, particularly NMDA receptor-dependent LTP in hippocampal slices.

Mechanism of Action

The primary mechanism of action of **Org 25935** is the selective inhibition of the glycine transporter 1 (GlyT-1).[1] GlyT-1 is predominantly located on glial cells surrounding synapses and is responsible for clearing glycine from the synaptic cleft.[3] By inhibiting GlyT-1, **Org**

25935 leads to an elevation of extracellular glycine levels. This increased availability of glycine enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. The enhanced NMDA receptor-mediated calcium influx triggers a cascade of downstream signaling events that are crucial for the induction and maintenance of synaptic plasticity.[2][4]

Data Presentation

The following tables summarize the quantitative effects of GlyT-1 inhibitors on synaptic plasticity, as reported in preclinical studies. These data can serve as a reference for expected outcomes when using **Org 25935** in similar experimental paradigms.

Compound Class	Compound	Preparation	Concentration	Parameter Measured	Observed Effect	Reference
GlyT-1 Inhibitor	NFPS	Rat Hippocampal Slices	1 μ M	NMDA-mediated EPSC Amplitude	Significant Potentiation	[5]
GlyT-1 Inhibitor	NFPS	Rat Prefrontal Cortex (in vivo)	1-2 mg/kg, i.v.	NMDA-evoked Firing Rate	Potentiation of NMDA Response	[5]
Glycine	Glycine	Rat Hippocampal Slices	100 μ M	fEPSP Slope (LTP)	186% \pm 44% increase	[6]
GlyT-1 Inhibitor	Org24598	Rat Hippocampal Slices	Not Specified	Long-Term Potentiation (LTP)	Enhancement of LTP	[7]

Parameter	Control (Vehicle)	GlyT-1 Inhibitor (e.g., Org 25935)	Expected Outcome
Baseline fEPSP Slope (mV/ms)	0.5 ± 0.05	0.5 ± 0.05	No significant change in baseline synaptic transmission.
LTP Magnitude (% of Baseline 60 min post-HFS)	150 ± 10%	180 ± 15%	Significant increase in the magnitude of long-term potentiation.
Paired-Pulse Facilitation (Ratio)	1.8 ± 0.1	1.8 ± 0.1	No significant change, suggesting a postsynaptic mechanism of action.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro electrophysiological studies of synaptic plasticity.

Materials:

- Rodent (e.g., Wistar rat or C57BL/6 mouse)
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Dissection tools (scissors, forceps)
- Vibrating microtome (vibratome)
- Ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution:
 - In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, 2 CaCl₂
- Oxygenated aCSF for recovery and recording (same composition as slicing solution)

- Recovery chamber
- Recording chamber

Procedure:

- Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
- Perform decapitation and rapidly dissect the brain.
- Submerge the brain in ice-cold, oxygenated aCSF slicing solution.
- Isolate the hippocampi from both hemispheres.
- Cut 300-400 μm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
- Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol details the procedures for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the CA1 region of the hippocampus.

Materials:

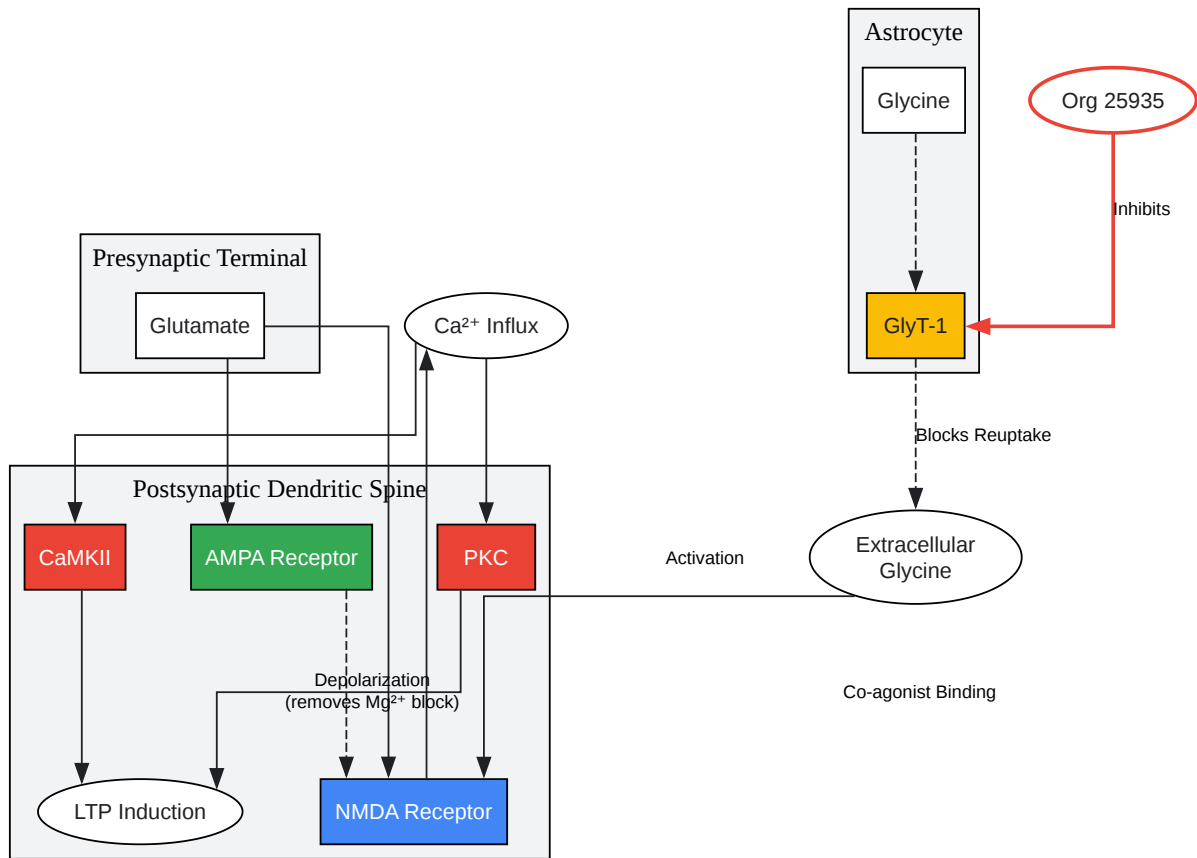
- Prepared acute hippocampal slices
- Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition software)
- Glass microelectrodes (1-5 M Ω resistance) filled with aCSF

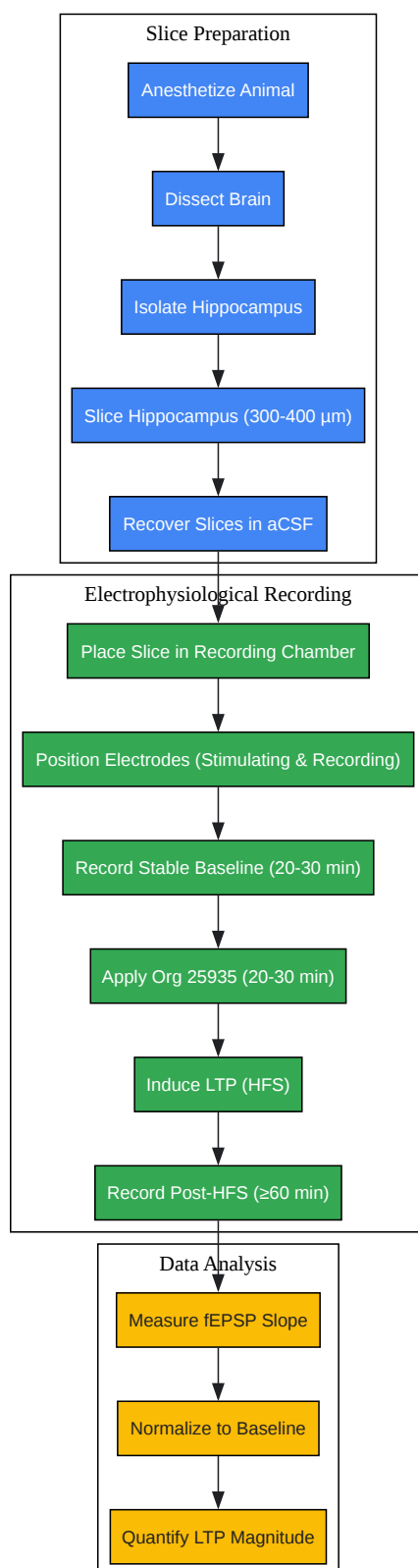
- Bipolar stimulating electrode
- **Org 25935** stock solution (e.g., in DMSO) and final dilution in aCSF
- High-frequency stimulation (HFS) protocol (e.g., 1 train of 100 pulses at 100 Hz, or theta-burst stimulation)

Procedure:

- Transfer a hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
- Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
- Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
- After establishing a stable baseline, apply **Org 25935** to the perfusion bath at the desired final concentration (e.g., 1-10 μ M). Allow the drug to perfuse for at least 20-30 minutes to reach equilibrium.
- Induce LTP using a high-frequency stimulation (HFS) protocol.
- Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
- For control experiments, perform the same procedure using a vehicle control (e.g., aCSF with the same concentration of DMSO as the **Org 25935** solution).
- Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline slope and plot them over time. The magnitude of LTP is typically quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.

Mandatory Visualizations





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